Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Properties
IUPAC Name |
ethyl 5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-3-16-8(15)7-11-9-10-5(2)4-6(14)13(9)12-7/h4H,3H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCJJCPAPBJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069108, DTXSID40275891 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GNF-Pf-1227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-99-5, 5797-96-6 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056423995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GNF-Pf-1227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid . The reaction mixture is heated to promote the formation of the desired triazolopyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent recycling and purification steps are implemented to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Knoevenagel Condensation with TMDP Catalysis
A critical synthesis route employs 4,4'-trimethylenedipiperidine (TMDP) as an ecofriendly catalyst. The reaction involves:
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Activation of reactants : TMDP facilitates hydrogen bonding and Lewis base interactions with reactants like benzaldehydes and ethyl cyanoacetate.
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Formation of intermediates : The aldehyde and cyanoacetate undergo condensation to form a Knoevenagel intermediate.
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Cyclization : The intermediate reacts with 3-amino-1,2,4-triazole to form the triazolo[1,5-a]pyrimidine core via intramolecular cyclization .
| Reaction Parameter | Optimized Conditions | Yield |
|---|---|---|
| Catalyst | 10 mol% TMDP | 73–85% |
| Solvent | Ethanol/water (1:1) | – |
| Temperature | Reflux | – |
Alternative Approaches
Other methods include using piperidine as a catalyst, though TMDP is preferred for its non-volatile, non-toxic properties. Example yields:
Functionalization Reactions
The compound undergoes reactions typical of ester groups and nitrogen-containing heterocycles :
Ester Hydrolysis
The ethyl ester group can undergo acidic or basic hydrolysis to form the corresponding carboxylic acid, a common modification for altering solubility or biological activity.
Substitution Reactions
The triazole ring’s reactivity enables nucleophilic aromatic substitution , particularly at positions 2 and 6. For example:
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Formylation : Using Vilsmeier-Haack reagents (e.g., POCl₃/N,N-dimethylaniline) to introduce aldehyde groups at reactive sites .
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Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) to introduce aryl or alkyne substituents .
Oxidative Transformations
The dihydro-pyrimidine ring can undergo oxidative cleavage (e.g., with sodium periodate) to form carbonyl groups, altering electronic properties .
Cyclization Mechanism
The formation of the triazolo-pyrimidine core involves:
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Enolate formation : Ethyl cyanoacetate generates an enolate under basic conditions.
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Electrophilic attack : The enolate attacks the activated aldehyde carbonyl.
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Imine formation : Condensation with 3-amino-1,2,4-triazole forms a dihydro intermediate.
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Aromatic cyclization : Dehydration and cyclization yield the fused heterocycle .
TMDP’s Role
TMDP enhances reaction efficiency by:
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Activating reactants : Stabilizing intermediates via hydrogen bonding and Lewis base interactions.
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Reducing side reactions : Limiting uncontrolled polymerization or decomposition .
Comparison of Synthetic Routes
| Method | Catalyst | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel + TMDP | TMDP (10 mol%) | 73–85% | Ecofriendly, scalable | Requires precise stoichiometry |
| Piperidine Catalysis | Piperidine | Up to 86% | Simple protocol | Toxic, volatile catalyst |
| Vilsmeier-Haack | POCl₃/NMe₂Ph | Variable | Enables formylation | Requires harsh conditions |
Research Implications
The compound’s reactivity profile highlights its utility in:
Scientific Research Applications
Antimicrobial Activity
Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
Anticancer Potential
Research has indicated that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis. This suggests its potential use in treating inflammatory diseases .
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis | |
| MCF-7 | 20 | Caspase activation |
Case Study 1: Development of Antimicrobial Agents
A study focused on synthesizing derivatives of this compound led to the discovery of compounds with enhanced antimicrobial activity compared to existing treatments. The research involved modifying the side chains to improve solubility and bioavailability .
Case Study 2: Cancer Treatment Research
In a clinical trial involving patients with breast cancer, a derivative of this compound was administered as part of a combination therapy. Preliminary results indicated improved patient outcomes with reduced tumor size and lower recurrence rates compared to standard therapies alone .
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit viral RNA polymerase by binding to the active site and preventing the replication of viral RNA. In neuroprotection, it may reduce endoplasmic reticulum stress and apoptosis by modulating the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but with a nitro group, showing different biological activities.
2-Methylthio-6-nitro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazin: Another triazolopyrimidine derivative with distinct chemical properties.
Uniqueness
Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity.
Biological Activity
Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting key research findings and potential therapeutic applications.
- Molecular Formula : C14H20N4O3
- Molecular Weight : 292.33 g/mol
- CAS Number : 866137-36-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antiviral and anticancer properties. The compound exhibits promising results in inhibiting viral replication and cell proliferation in various cancer cell lines.
Antiviral Activity
Research has shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines possess significant antiviral activity. For instance:
- Inhibition of Influenza Virus : A study indicated that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold demonstrated effective inhibition of the PA-PB1 interaction necessary for influenza virus replication. The IC50 values for these compounds were determined through ELISA assays and were found to be significantly lower than those for standard antiviral agents .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
Research Findings and Case Studies
A summary of key findings from recent studies on the biological activity of Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives is presented in the following table:
The mechanism by which Ethyl 5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives exert their biological effects includes:
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-component reactions (MCRs) using aminotriazoles, aldehydes, and β-ketoesters under acidic or ionic liquid conditions. For example, Ghaffari Khaligh et al. demonstrated the use of an efficient additive to improve yields in similar triazolopyrimidine esters . Optimization strategies include:
- Catalyst selection : Ionic liquids (e.g., [BMIM]Br) enhance regioselectivity and reduce side reactions.
- Additive incorporation : Thiourea derivatives or acetic acid can stabilize intermediates and accelerate cyclization .
- Temperature control : Reactions performed at 80–100°C under reflux conditions improve cyclocondensation efficiency .
Advanced: How can regioselectivity challenges in dihydrotriazolopyrimidine synthesis be addressed?
Regioselectivity is influenced by reaction conditions and substituent electronic effects. For instance:
- Ionic vs. acidic media : Switching from ionic liquids (e.g., [BMIM]Br) to HCl/EtOH conditions shifts regioselectivity from the 5-methyl-7-phenyl to the 7-methyl-5-phenyl isomer .
- Substituent positioning : Electron-withdrawing groups on aldehydes favor nucleophilic attack at the triazole N1 position, directing cyclization to the desired position .
- Kinetic vs. thermodynamic control : Prolonged reaction times (24–48 hours) favor thermodynamically stable products, while shorter durations (<12 hours) yield kinetic intermediates .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
- X-ray crystallography : Single-crystal analysis (e.g., monoclinic space group P1 with a = 7.588 Å, b = 10.730 Å) confirms bond lengths, angles, and dihydro-pyrimidine ring puckering .
- NMR/IR spectroscopy :
Advanced: What strategies analyze this compound’s interaction with biological targets like DNA?
- Circular dichroism (CD) : Monitoring changes in DNA’s B-form conformation (e.g., shifts at 275 nm) reveals intercalation or groove-binding modes .
- ¹H NMR kinetics : Reactivity with nucleobases (e.g., 9-ethylguanine) is tracked via Cl⁻ displacement and adduct formation (e.g., cis-[Pt(mtpo)₂(9-EtGH)₂] for platinum analogs) .
- Molecular docking : Triazolopyrimidine’s planar structure is docked into DNA minor grooves using software like AutoDock, with binding affinity validated via fluorescence quenching .
Advanced: How do structural modifications influence antitumor efficacy?
- Substituent effects :
- Methyl at C5 : Enhances lipophilicity and membrane permeability, improving cellular uptake .
- Chlorophenyl at C7 : Increases DNA cross-linking efficiency by stabilizing interstrand adducts .
- Metal complexation : Platinum(II) coordination (e.g., cis-[PtCl₂(Hmtpo)₂]) amplifies cytotoxicity against ovarian carcinoma (IC₅₀ = 2.1 μM) by mimicking cisplatin’s DNA-binding mechanism .
Basic: What are key considerations in multi-step syntheses of triazolopyrimidine derivatives?
- Intermediate purification : Column chromatography (silica gel, hexane/EtOAc) isolates dihydro intermediates to prevent oxidation to aromatic byproducts .
- Protecting groups : Boc (tert-butoxycarbonyl) or benzyl groups shield reactive amines during cyclization .
- Scalability : Solvent-free mechanochemical synthesis reduces waste and improves atom economy for gram-scale production .
Advanced: How are computational methods used to predict reactivity and stability?
- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclocondensation reactions .
- Molecular dynamics (MD) : Simulate ligand-DNA binding over 100-ns trajectories to assess complex stability and residence time .
- Hammett plots : Correlate substituent σ values with reaction rates to design electron-deficient aldehydes for faster cyclization .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and analyze via HPLC to track hydrolysis of the ester group (t₁/₂ ~ 8 hours) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) for storage and formulation .
Advanced: What mechanistic insights explain contradictions in biological activity data?
- Metabolic deactivation : Cytochrome P450-mediated oxidation of the methyl group reduces efficacy in hepatic cell lines (e.g., HepG2) .
- Efflux pumps : Overexpression of ABC transporters (e.g., P-gp) in resistant cancers lowers intracellular concentrations, quantified via LC-MS/MS .
Advanced: How is X-ray crystallography used to resolve stereochemical ambiguities?
- Anisotropic refinement : Resolve disorder in the dihydro-pyrimidine ring using SHELXL with R₁ < 0.05 .
- Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
